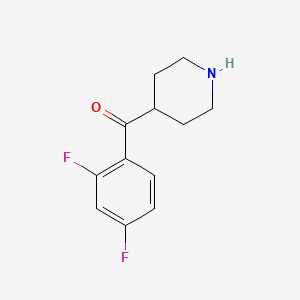

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

カタログ番号 B1355115

分子量: 225.23 g/mol

InChIキー: WQJPGQDCLBMXMH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05134147

Procedure details

30 g of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine are brought to reflux in 113 ml of 6N hydrochloric acid for 6 hours. The reaction medium is then concentrated and the residue obtained is crystallized in isopropanol. The expected compound is isolated after filtration.

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[CH2:6][CH2:5]1)(=O)C>Cl>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:10]([CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)F)F)=O

|

Step Two

|

Name

|

|

|

Quantity

|

113 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction medium is then concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is crystallized in isopropanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)C2CCNCC2)C=CC(=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |